

Penoxsulam: An Environmental Risk Profile in Comparison to Leading Herbicides

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Compound of Interest

Compound Name: *Penoxsulam*

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Penoxsulam, a post-emergence herbicide from the triazolopyrimidine sulfonamide family, is widely utilized for controlling broadleaf, sedge, and aquatic weeds, particularly in rice cultivation. Its environmental risk profile, when compared to other major herbicides such as the triazine atrazine, the organophosphate glyphosate, and the phenoxy herbicide 2,4-D, reveals a distinct set of characteristics concerning its fate, persistence, and toxicity to non-target organisms. This guide provides a comparative analysis based on experimental data to assist researchers and environmental scientists in evaluating its relative risks.

Mechanism of Action: A Comparative Overview

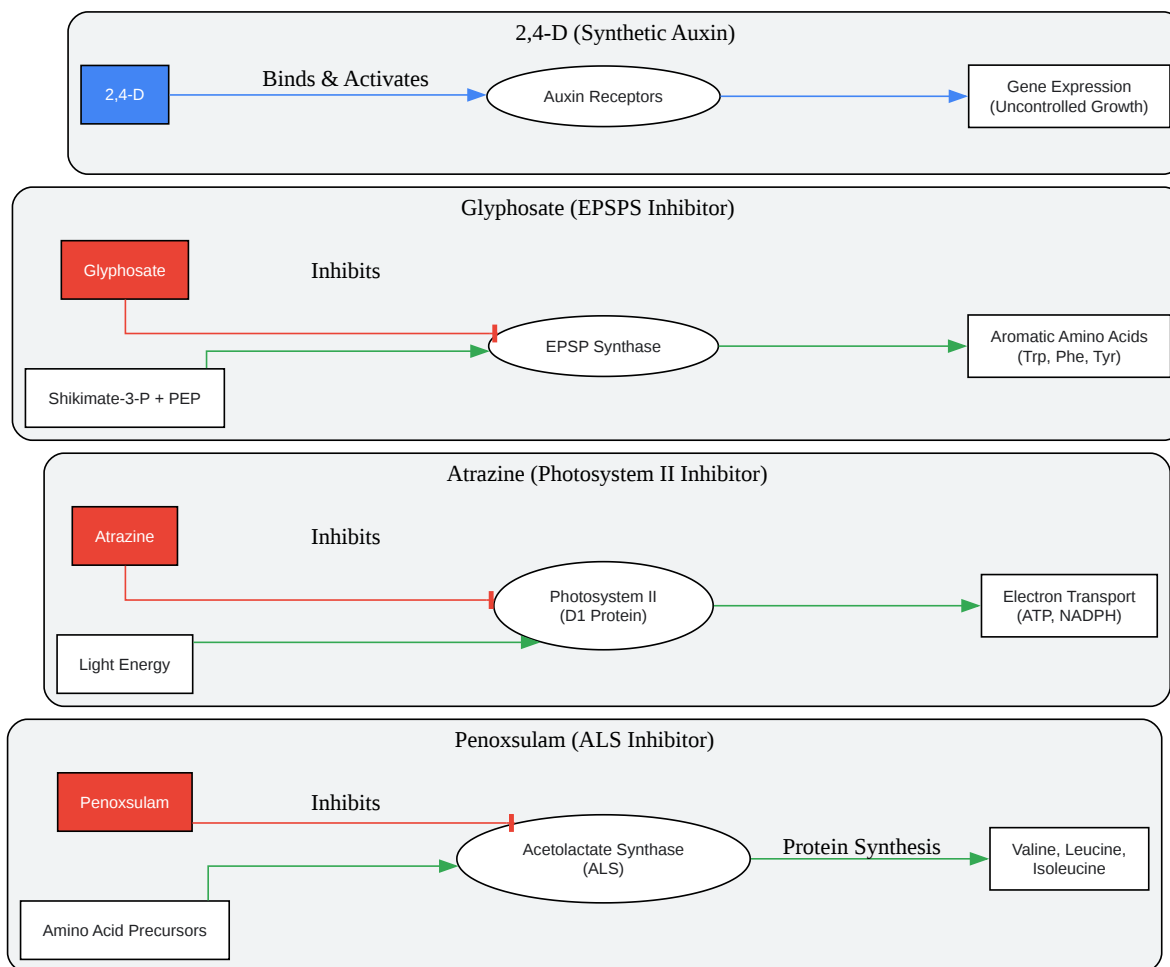
The environmental and non-target effects of a herbicide are intrinsically linked to its mode of action. **Penoxsulam** and the comparator herbicides operate via distinct biochemical pathways.

Penoxsulam is a systemic herbicide that acts as an acetolactate synthase (ALS) inhibitor. ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this enzyme, **penoxsulam** halts protein synthesis and cell division, leading to the death of susceptible plants. This pathway is specific to plants and microorganisms, which generally results in lower direct toxicity to animals.

Atrazine functions by inhibiting photosynthesis at Photosystem II (PSII). It blocks the quinone-binding site on the D1 protein, which disrupts the electron transport chain. This leads to the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately killing the plant.

Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.

2,4-D (2,4-Dichlorophenoxyacetic acid) is a synthetic auxin. It mimics the natural plant growth hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized cell division and growth in broadleaf plants, which leads to vascular tissue disruption and eventual death.



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Caption: Comparative signaling pathways for **Penoxsulam** and other major herbicides.

Environmental Fate and Persistence

The persistence of a herbicide in the environment is a key determinant of its long-term risk. This is often measured by its soil half-life (DT50), the time it takes for 50% of the initial concentration to degrade.

Herbicide	Typical Soil Half-Life (DT50)	Key Degradation Pathways	Mobility & Leaching Potential
Penoxsulam	7 - 30 days[1]	Microbial degradation, Photolysis	High mobility; potential to leach into groundwater[2][3]
Atrazine	13 - 261 days (avg. ~60-75 days)[3][4][5]	Microbial degradation (slow)	High mobility; frequently detected in surface and groundwater[3][4]
Glyphosate	2 - 197 days (avg. ~30-47 days)[6][7][8][9]	Microbial degradation	Strongly adsorbs to soil, low leaching potential; transport to water via runoff on soil particles[7][8]
2,4-D	1 - 14 days (avg. ~7-10 days)[1][2][10][11]	Microbial degradation (rapid)	Moderate mobility; can be found at low levels in groundwater[10][11]

Summary: **Penoxsulam** exhibits low to moderate persistence in soil, comparable to glyphosate but significantly less persistent than atrazine.[1][3][4][5][6][7][8][9] Its high mobility, however, indicates a potential risk for groundwater contamination, a characteristic it shares with the highly persistent atrazine.[2][3][4] In contrast, 2,4-D is the least persistent in soil, breaking down rapidly under most conditions.[1][2][10][11]

Aquatic Ecotoxicity

The risk to aquatic ecosystems is evaluated by determining the concentration of a substance that is lethal (LC50) or causes a specific sublethal effect (EC50) to 50% of a test population over a defined period.

Acute Toxicity to Aquatic Fauna

Herbicide	Rainbow Trout (Fish) 96-hr LC50 (µg/L)	Daphnia magna (Invertebrate) 48-hr EC50 (µg/L)	Notes
Penoxsulam	>103,000	>103,000	Low acute toxicity to fish and aquatic invertebrates.
Atrazine	3,960 - 4,500[12][13]	5,290 - 6,900[12]	Moderately to highly toxic to fish and invertebrates.
Glyphosate	2,400 - >1,000,000[14]	7,900 - 780,000[14] [15]	Toxicity varies widely; often low for the active ingredient alone but higher for formulated products containing surfactants.
2,4-D	1,400 - >100,000 (formulation dependent)[16]	1,800 - >100,000 (formulation dependent)[16]	Toxicity is highly dependent on the formulation (esters are generally more toxic to fish than amine salts).[10]

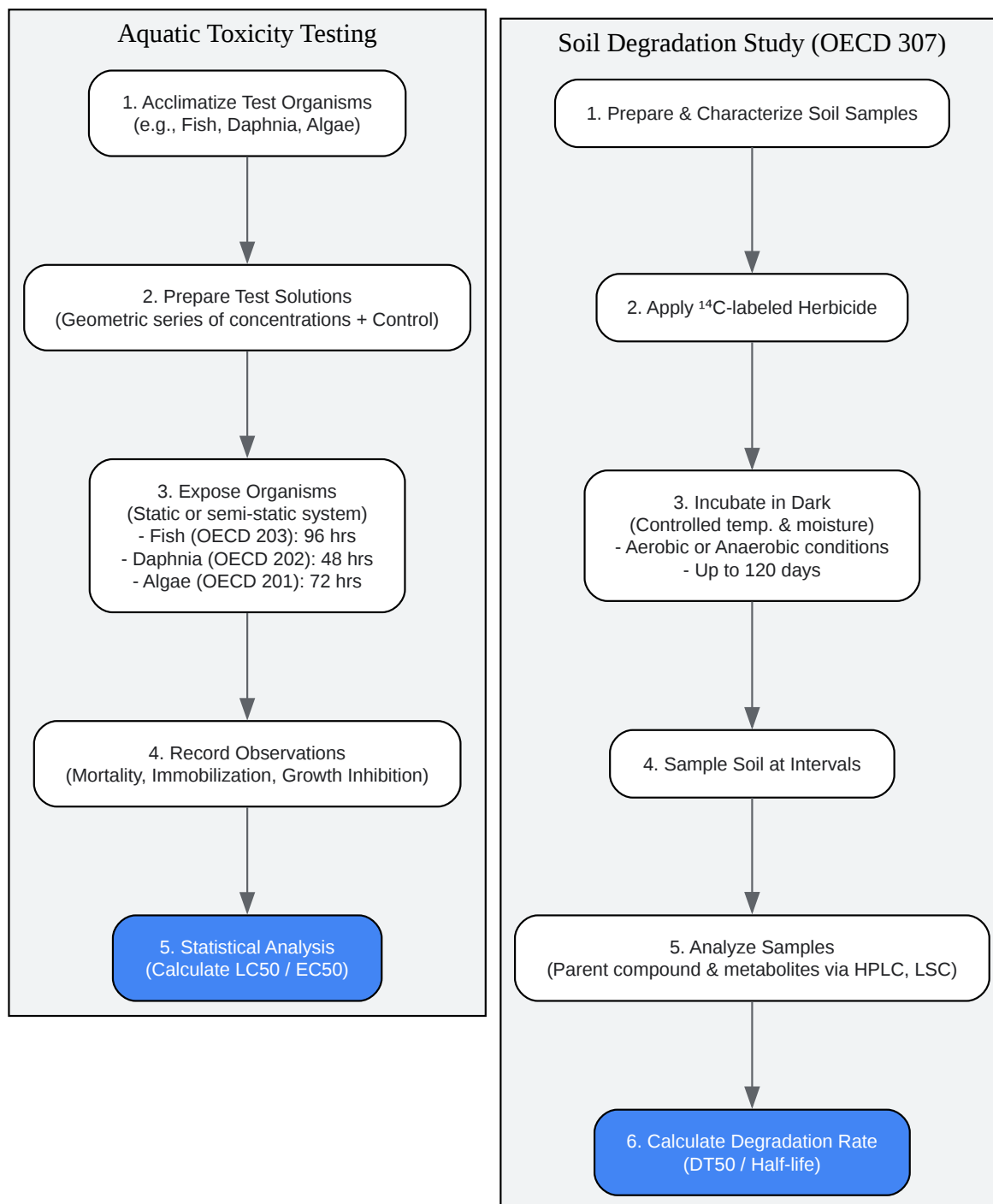
Acute Toxicity to Aquatic Flora

Herbicide	Lemna gibba (Duckweed) 7-day EC50 (µg/L)	Pseudokirchneriell a subcapitata (Green Algae) 72-hr EC50 (µg/L)	Notes
Penoxsulam	0.48	9.2	Very high toxicity to aquatic plants and algae, consistent with its herbicidal mode of action.
Atrazine	22[12]	20.5 - 49[12][17]	High toxicity to aquatic plants and algae.
Glyphosate	>2,000[14]	>1,000	Lower toxicity to algae and aquatic plants compared to ALS and PSII inhibitors.
2,4-D	360	3,200	Moderate toxicity to aquatic plants.

Summary: **Penoxsulam** demonstrates a clear toxicological profile: low risk to aquatic animals but a very high risk to aquatic plants and algae. Its toxicity to duckweed and green algae is significantly higher than that of glyphosate and 2,4-D, and comparable to or greater than atrazine. This highlights the primary environmental risk of **penoxsulam** as being to non-target aquatic flora.

Experimental Protocols

The ecotoxicological data presented are generated using standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.



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Caption: Standardized workflows for aquatic toxicity and soil degradation studies.

Protocol for Fish Acute Toxicity Test (based on OECD 203)

This test determines the concentration of a substance lethal to 50% of a test fish population.

- **Test Organism:** Typically a cold-water species (e.g., Rainbow Trout, *Oncorhynchus mykiss*) and a warm-water species (e.g., Bluegill Sunfish, *Lepomis macrochirus*).
- **Exposure:** Fish are exposed to the test substance in a geometric series of at least five concentrations for a 96-hour period.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) A control group is maintained in water without the test substance.
- **Conditions:** The test is conducted under controlled temperature, lighting (12-16 hour photoperiod), and water quality (pH, oxygen) conditions.[\[19\]](#)
- **Observations:** Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.[\[18\]](#)[\[19\]](#)
- **Endpoint:** The LC50 and its 95% confidence limits are calculated for the 96-hour exposure period using statistical methods like probit analysis.[\[22\]](#)

Protocol for Aquatic Invertebrate Acute Immobilisation Test (based on OECD 202)

This test assesses the acute toxicity to invertebrates like *Daphnia magna*.

- **Test Organism:** Young daphnids, less than 24 hours old.[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- **Exposure:** Daphnids are exposed to at least five concentrations of the test substance for 48 hours in a static system.[\[23\]](#)[\[26\]](#)
- **Conditions:** The test is performed in the dark at a constant temperature (20 ± 2 °C).[\[26\]](#)
- **Observations:** The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.[\[23\]](#)[\[24\]](#)

- Endpoint: The EC50, the concentration that immobilizes 50% of the daphnids, is calculated for the 48-hour period.[\[23\]](#)[\[24\]](#)

Protocol for Algal Growth Inhibition Test (based on OECD 201)

This protocol determines the effect of a substance on the growth of freshwater microalgae.

- Test Organism: Exponentially growing cultures of a green alga, such as *Pseudokirchneriella subcapitata*.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)
- Exposure: Algal cultures are exposed to a range of test substance concentrations in a nutrient-rich medium for 72 hours.[\[28\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)
- Conditions: Cultures are maintained under constant illumination and temperature to promote growth.[\[28\]](#)
- Observations: Algal growth (biomass) is measured at least daily, often by cell counts or spectrophotometric methods.[\[30\]](#)
- Endpoint: The EC50 for growth rate inhibition is calculated by comparing the growth in the test cultures to that of the controls.[\[30\]](#)[\[32\]](#)

Protocol for Aerobic and Anaerobic Transformation in Soil (based on OECD 307)

This study determines the rate of herbicide degradation in soil.

- Test System: Samples of characterized soil are treated with the ¹⁴C-radiolabeled test substance.[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#)[\[37\]](#)
- Incubation: The treated soil is incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature for up to 120 days.[\[33\]](#)[\[35\]](#)[\[36\]](#)
- Sampling: At specified intervals, replicate soil samples are removed and extracted.

- Analysis: The concentrations of the parent herbicide and its major transformation products are quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Evolved $^{14}\text{CO}_2$ is trapped to measure mineralization.[33]
- Endpoint: The rate of degradation is determined, and the DT50 (time to 50% dissipation) and DT90 (time to 90% dissipation) values are calculated using kinetic modeling.[36]

Conclusion

The environmental risk assessment of **penoxsulam** reveals a profile distinct from atrazine, glyphosate, and 2,4-D. Its mode of action as an ALS inhibitor results in very high toxicity to non-target aquatic plants and algae, representing its primary ecological risk. Conversely, it demonstrates low acute toxicity to aquatic fauna like fish and invertebrates. **Penoxsulam**'s persistence in soil is low to moderate, but its high mobility creates a potential for groundwater contamination that requires careful management.

- Compared to Atrazine: **Penoxsulam** is significantly less persistent in soil but poses a similar risk of leaching to groundwater. Both are highly toxic to aquatic plants, though **penoxsulam** shows much lower toxicity to aquatic animals.
- Compared to Glyphosate: **Penoxsulam** is generally less persistent in soil. It is substantially more toxic to aquatic flora but far less toxic to aquatic fauna than many glyphosate formulations.
- Compared to 2,4-D: **Penoxsulam** is slightly more persistent in soil. Its toxicity to aquatic plants is markedly higher, while its toxicity to fish and invertebrates is generally lower than the more toxic ester formulations of 2,4-D.

This comparative analysis underscores that no single herbicide is without environmental risk; rather, the nature and magnitude of the risks differ. For **penoxsulam**, the key risks are associated with its potent effects on non-target aquatic flora and its potential for mobility in the soil-water environment.

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